molecular formula C6H6O4S B12530054 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione CAS No. 669070-03-5

2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione

Cat. No.: B12530054
CAS No.: 669070-03-5
M. Wt: 174.18 g/mol
InChI Key: VZVUFLJGKRFMBV-UHFFFAOYSA-N
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Description

2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione: is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxythiophene with an oxidizing agent to form the desired dioxine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where functional groups can be introduced into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Chemistry: In chemistry, 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione is used as a building block for synthesizing more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological macromolecules to understand its mechanism of action .

Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors or modulators of biological pathways, offering new avenues for drug development .

Industry: Industrially, the compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its electronic properties make it suitable for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism by which 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

    3,4-Ethylenedioxythiophene (EDOT): A structurally related compound used in the synthesis of conductive polymers.

    3,4-Ethylenedithiothiophene (EDTT): Another related compound with similar electronic properties.

    Hydroxymethyl EDOT: A derivative of EDOT with additional functional groups for further chemical modifications.

Uniqueness: 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione stands out due to its specific ring structure and the presence of both sulfur and oxygen atoms. This unique combination imparts distinct electronic and chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

669070-03-5

Molecular Formula

C6H6O4S

Molecular Weight

174.18 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine 6,6-dioxide

InChI

InChI=1S/C6H6O4S/c7-11(8)3-5-6(4-11)10-2-1-9-5/h3-4H,1-2H2

InChI Key

VZVUFLJGKRFMBV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CS(=O)(=O)C=C2O1

Origin of Product

United States

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